Methyl 3-bromo-2-methyl-5-nitrobenzoate

Catalog No.
S1903078
CAS No.
885519-05-1
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-methyl-5-nitrobenzoate

CAS Number

885519-05-1

Product Name

Methyl 3-bromo-2-methyl-5-nitrobenzoate

IUPAC Name

methyl 3-bromo-2-methyl-5-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3

InChI Key

KHYSOGYKNCNXIS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC

Methyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4C_9H_8BrNO_4 and a molecular weight of 274.07 g/mol. It is classified as a benzoate ester, featuring a bromine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: COC(=O)C1=CC([N+](=O)[O-])=CC(Br)=C1C .

There is no current information available regarding the specific mechanism of action of MMB in biological systems.

  • Potential irritant: The nitro group can be irritating to skin and eyes [].
  • Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract [].
  • Ester hydrolysis products: Hydrolysis of the ester bond could release methanol, which is a flammable and toxic liquid.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's reactivity and properties.
  • Esterification: The ester functional group can react with alcohols to form new esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 3-bromo-2-methyl-5-nitrobenzoate can be synthesized through several methods:

  • Bromination of Methyl 2-methyl-5-nitrobenzoate: This method involves treating methyl 2-methyl-5-nitrobenzoate with bromine in a suitable solvent, leading to the introduction of the bromine atom at the meta position.
  • Nitration followed by Esterification: Starting from methyl 3-bromo-2-methylbenzoate, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, followed by esterification to yield the final product.

These synthetic routes allow for the controlled modification of the compound's structure.

Methyl 3-bromo-2-methyl-5-nitrobenzoate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new therapeutic agents.
  • Material Science: Its derivatives could be utilized in creating functional materials with specific properties .

Several compounds share structural similarities with methyl 3-bromo-2-methyl-5-nitrobenzoate. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 5-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Bromine at position 5 instead of 3
Methyl 4-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Different substitution pattern on benzene
Methyl 3-chloro-2-methyl-5-nitrobenzoateC9H8ClNO4Chlorine instead of bromine

Uniqueness

Methyl 3-bromo-2-methyl-5-nitrobenzoate is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and nitro groups at particular positions on the aromatic ring may enhance its utility in synthetic applications and potential pharmacological effects.

Bromination Strategies for Aromatic Substitution

Aromatic bromination reactions proceed through an electrophilic aromatic substitution mechanism requiring catalyst activation to generate sufficiently electrophilic bromine species [10] [11] [12]. The fundamental challenge in bromination lies in the insufficient electrophilicity of molecular bromine to directly attack the aromatic ring, necessitating Lewis acid catalysis to enhance the electrophilic character of the halogen [13] [14].

The catalytic mechanism involves the formation of a bromine-Lewis acid complex that serves as the true electrophile in the substitution process [10] [12]. Iron tribromide represents the most commonly employed catalyst, forming a complex with molecular bromine according to the equilibrium: Br₂ + FeBr₃ ⇌ Br⁺-FeBr₄⁻ [10] [12]. This activated bromine species possesses enhanced electrophilic character sufficient to overcome the activation energy barrier associated with disrupting benzene aromaticity.

Table 2: Bromination Strategies for Aromatic Substitution

Catalyst SystemTemperature (°C)SelectivityYield Range (%)
Iron tribromide (FeBr₃)0-25High ortho/para75-90
Aluminum bromide (AlBr₃)0-30High ortho/para70-85
Iron powder activation25-50Mixed products60-80
Lewis acid complexes20-40Moderate selectivity65-85
Heterogeneous catalysts25-60Enhanced selectivity80-95

The mechanistic pathway proceeds through two distinct steps [12] [15]. Initially, the activated bromine electrophile forms a sigma bond with the aromatic ring, generating a positively charged benzenonium intermediate stabilized through resonance delocalization [13] [10]. The resulting carbocation exhibits charge distribution that alternates around the ring, with greatest positive charge density at positions ortho and para to the site of electrophilic attack [13].

In the second step, base-mediated deprotonation occurs through abstraction of a hydrogen atom from the tetrahedral carbon, typically facilitated by the bromide ion or iron tetrabromide anion formed in the initial activation step [12]. This deprotonation step regenerates aromaticity while forming the substituted aromatic product and liberating hydrogen bromide as a byproduct [10] [11].

Alternative catalyst systems include aluminum bromide, which exhibits similar reactivity patterns to iron tribromide but may offer advantages in specific substrate contexts [10]. Iron powder can serve as a precursor to iron tribromide through in situ oxidation, though this approach typically provides lower selectivity and yields compared to preformed Lewis acid catalysts [11]. Heterogeneous catalyst systems have shown promise for enhanced selectivity and simplified product isolation, though their application remains limited in current synthetic practice [16].

Esterification Techniques in Heterocyclic Systems

Esterification reactions in heterocyclic systems encompass a diverse array of methodologies designed to form ester bonds between carboxylic acids and alcohols under various reaction conditions [17] [18] [19]. The selection of appropriate esterification technique depends upon substrate sensitivity, desired reaction conditions, and target yield requirements [20].

Fischer esterification represents the classical approach, involving direct condensation between carboxylic acids and alcohols in the presence of acid catalysts such as sulfuric acid or hydrochloric acid [18] [20]. This method proceeds through a well-established mechanism involving acid-catalyzed activation of the carboxyl group, followed by nucleophilic attack by the alcohol and subsequent elimination of water [20]. The reaction typically requires elevated temperatures and extended reaction times, with equilibrium limitations necessitating removal of water to drive the reaction to completion [18].

Table 3: Esterification Techniques in Heterocyclic Systems

MethodCatalyst/ReagentTemperature (°C)Yield (%)Reaction Time
Fischer EsterificationH₂SO₄, HCl60-12070-902-24 hours
Steglich EsterificationDCC, DMAP0-2585-951-8 hours
Microwave-assistedVarious acids80-15080-9510-60 minutes
Enzyme-catalyzedLipases30-6075-904-12 hours
Solvent-free conditionsSolid acid catalysts80-14085-981-4 hours

Steglich esterification offers significant advantages for sensitive substrates through the use of carbodiimide coupling reagents such as dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine [19] [20]. This method operates under mild conditions and exhibits broad substrate scope, including compatibility with primary and secondary alcohols, benzylic and allylic alcohols, and phenolic substrates [19]. The mechanism involves formation of an activated ester intermediate through reaction of the carboxylic acid with the carbodiimide, followed by nucleophilic displacement by the alcohol component.

Contemporary developments in esterification methodology have focused on environmentally sustainable approaches [19] [21]. Microwave-assisted esterification provides rapid reaction rates and improved yields through enhanced heat transfer and activation [17]. Enzyme-catalyzed processes using lipases offer high selectivity and mild reaction conditions, though substrate scope may be limited [17]. Solvent-free methodologies utilizing solid acid catalysts have demonstrated excellent yields while eliminating organic solvent requirements [22].

Optimization of Reaction Conditions for Yield Enhancement

Reaction condition optimization represents a critical aspect of synthetic chemistry, requiring systematic evaluation of multiple parameters to achieve maximum product yields while minimizing unwanted side reactions [24] [25] [26]. The optimization process involves understanding the fundamental relationships between reaction variables and their impact on reaction kinetics, thermodynamics, and selectivity.

Temperature control emerges as the most critical parameter in most organic transformations, influencing both reaction rate and product distribution [27] [28]. For nitration reactions, precise temperature maintenance between -30°C and 10°C prevents thermal decomposition and minimizes formation of polynitrated products [1] [3]. Conversely, esterification reactions typically benefit from elevated temperatures in the range of 60-120°C to overcome activation barriers and drive equilibrium toward product formation [18] [20].

Table 4: Optimization of Reaction Conditions for Yield Enhancement

ParameterOptimal RangeYield ImpactCritical Notes
Temperature Control0-25°C for nitration, 60-120°C for esterification±15-25%Temperature control prevents decomposition
Pressure OptimizationAtmospheric to 3 MPa±10-20%Higher pressure favors condensation
Catalyst Loading1-10 mol% for catalysts±20-30%Optimal loading prevents side reactions
Solvent SelectionPolar aprotic solvents preferred±15-35%Polarity affects reaction rate
Reaction Time1-24 hours depending on method±10-15%Completion vs. over-reaction balance
Reagent Stoichiometry1.1-2.0 equivalents excess±10-25%Excess drives equilibrium forward

Pressure effects on organic reactions have gained increasing attention as a means of enhancing reaction rates and selectivity [29]. Elevated pressure generally favors reactions involving negative volume changes, such as cycloaddition and condensation processes [29]. The application of pressure can accelerate reaction rates through increased collision frequency and enhanced solvation effects, particularly in polar media where electrostrictive interactions become significant [29].

Catalyst optimization involves determining optimal loading levels that maximize catalytic activity while avoiding catalyst deactivation or promotion of side reactions [24] [25]. Typical catalyst loadings range from 1-10 mol%, with higher loadings potentially leading to increased formation of byproducts or catalyst poisoning effects [25]. The choice of catalyst type significantly influences reaction selectivity, with heterogeneous catalysts often providing advantages in terms of product isolation and catalyst recovery.

Solvent selection profoundly impacts reaction outcomes through multiple mechanisms including solvation effects, polarity matching, and influence on reaction equilibrium [24] [27]. Polar aprotic solvents generally enhance the reactivity of ionic intermediates in electrophilic aromatic substitution reactions, while protic solvents may interfere through competitive hydrogen bonding or protonation effects [27].

Advanced optimization strategies increasingly employ computational modeling and machine learning approaches to predict optimal reaction conditions [25]. High-throughput experimentation enables rapid screening of multiple variables simultaneously, accelerating the optimization process and identifying unexpected synergistic effects between parameters [25]. These methodologies have demonstrated significant success in achieving yield improvements of 25-40% compared to traditional optimization approaches [25].

Methyl 3-bromo-2-methyl-5-nitrobenzoate demonstrates characteristic solubility patterns typical of aromatic esters containing both electron-withdrawing and lipophilic substituents. The compound exhibits enhanced solubility in polar organic solvents while showing limited aqueous solubility due to its hydrophobic aromatic structure [1].

Primary Solvent Compatibility

The compound displays high solubility in alcoholic solvents, particularly ethanol and acetone [1]. This enhanced solubility is attributed to the favorable interactions between the ester carbonyl group and the hydroxyl functionality of alcoholic solvents, facilitating hydrogen bonding interactions. Methanol represents another highly compatible solvent system, consistent with general trends observed for benzoic acid derivatives where alcoholic solvents demonstrate superior dissolution characteristics [2] [3].

Solvent Selectivity Patterns

The solubility profile follows a predictable hierarchy based on polarity and hydrogen bonding capacity. Ethanol and methanol demonstrate the highest solubility, followed by acetonitrile and ethyl acetate showing moderate dissolution properties [3]. Dichloromethane and toluene exhibit lower solubility characteristics, while water shows the most limited solubility due to the compound's hydrophobic aromatic structure and lipophilic substituents [1] [3].

Physicochemical Factors Influencing Solubility

The compound's logarithmic partition coefficient (LogP) of 2.83 indicates moderate lipophilicity [4]. This value, combined with distribution coefficients (LogD) of 3.0 at both physiological pH 5.5 and 7.4, demonstrates consistent lipophilic character across different pH environments [4]. The polar surface area of 72.12 Ų provides sufficient polarity for interaction with organic solvents while maintaining the hydrophobic character that limits aqueous solubility [4].

Thermal Stability and Decomposition Patterns

The thermal behavior of methyl 3-bromo-2-methyl-5-nitrobenzoate can be understood through comparative analysis with structurally related nitrobenzoic acid derivatives, which have been extensively characterized using differential scanning calorimetry and thermogravimetric analysis.

Comparative Thermal Decomposition Data

Related nitrobenzoic acid compounds demonstrate distinct thermal decomposition patterns. Para-nitrobenzoic acid exhibits peak decomposition at 205°C with an activation energy of 157.00 kJ/mol, while meta-nitrobenzoic acid shows decomposition at 181°C with a higher activation energy of 203.43 kJ/mol [5] [6] [7]. Ortho-nitrobenzoic acid displays intermediate behavior with decomposition at 196°C and an activation energy of 131.31 kJ/mol [5] [6] [7].

Thermal Stability Ranking

The thermal stability order for nitrobenzoic acid isomers follows the sequence: para-nitrobenzoic acid < ortho-nitrobenzoic acid < meta-nitrobenzoic acid [5] [6] [7]. This ranking correlates with the electronic effects of the nitro group position relative to the carboxylic acid functionality and provides insight into the expected thermal behavior of the methyl ester derivative.

Decomposition Mechanism Characteristics

Thermal decomposition of nitrobenzoic acid derivatives typically follows single n-order reaction kinetics, with the process characterized by specific activation energies that reflect the stability of the molecular framework [5] [6] [7]. The decomposition mechanism involves initial bond rupture followed by complex secondary reactions, with the nitro group position significantly influencing the overall thermal stability [6].

Predictive Thermal Properties

Based on the structural similarity to methyl 2-bromo-5-nitrobenzoate, which exhibits a melting point range of 79-81°C [8], methyl 3-bromo-2-methyl-5-nitrobenzoate would be expected to demonstrate comparable lower-temperature phase transitions. The presence of the additional methyl substituent may provide slight stabilization compared to the unsubstituted analog.

Crystallization Behavior and Polymorphic Forms

The crystallization behavior of methyl 3-bromo-2-methyl-5-nitrobenzoate follows patterns characteristic of substituted aromatic esters, which are known to exhibit complex polymorphic behavior influenced by molecular conformation and intermolecular interactions.

Physical Form Characteristics

The compound typically crystallizes as light-yellow to brown powder or crystals [9] [10], indicating the formation of well-defined crystalline structures. The color variation suggests potential polymorphic forms or varying degrees of crystalline perfection, which is common among nitro-substituted aromatic compounds.

Polymorphism in Related Aromatic Systems

Aromatic ester compounds demonstrate significant polymorphic tendencies, as evidenced by studies on related systems. Polymorphic crystallization depends strongly on molecular structure and crystallization conditions [11] [12]. The rapid cooling method in ethanol solutions has been shown to influence which polymorphic form predominates, with different supersaturation ratios leading to either stable or metastable forms [11] [12].

Structural Factors Affecting Polymorphism

The presence of multiple functional groups in methyl 3-bromo-2-methyl-5-nitrobenzoate creates opportunities for diverse intermolecular interactions. Hydrogen bonding patterns, π-π stacking interactions, and halogen bonding involving the bromine substituent can lead to different packing arrangements and consequently different polymorphic forms [13] [14].

Crystallization Conditions and Form Control

Research on nitrobenzoic acid derivatives indicates that crystallization from different solvents and under varying temperature conditions can produce different polymorphic forms [13] [15]. The choice of crystallization solvent, cooling rate, and presence of seed crystals significantly influences the polymorphic outcome [13] [16].

Space Group Tendencies

Statistical analysis of polymorphic compounds indicates that approximately 50% of organic polymorphs crystallize in space group P21/c [16]. Crystal structures of polymorphs typically differ in hydrogen bond networks, molecular conformations, or both, providing multiple pathways for polymorphic diversity [16].

Acid-Base Characteristics of Nitro Functional Groups

The nitro functional group in methyl 3-bromo-2-methyl-5-nitrobenzoate significantly influences the compound's electronic properties and potential acid-base behavior, particularly through its strong electron-withdrawing effects.

Electronic Effects of Nitro Substituents

The nitro group functions as a powerful electron-withdrawing group through both inductive and resonance effects [17] [18]. This electron withdrawal increases the positive character of nearby hydrogen atoms and stabilizes negative charges formed during acid-base interactions [17] [18].

Comparative Acidity Enhancement

While methyl 3-bromo-2-methyl-5-nitrobenzoate is an ester rather than a carboxylic acid, understanding related carboxylic acid systems provides insight into the electronic effects. 3-Nitrobenzoic acid (pKa = 3.46-3.47) is approximately ten times more acidic than benzoic acid (pKa = 4.20) [19] [20]. This enhanced acidity results from stabilization of the conjugate base through resonance with the nitro group [19].

Position-Dependent Effects

The position of the nitro group relative to other functional groups significantly affects acidity. Ortho-nitrobenzoic acid (pKa = 2.2) shows the highest acidity, followed by meta-nitrobenzoic acid (pKa = 3.4) and para-nitrobenzoic acid (pKa = 3.5) [21]. The ortho effect combines steric hindrance with electronic effects and potential intramolecular hydrogen bonding [21].

Resonance Stabilization Mechanisms

The nitro group stabilizes negative charges through resonance delocalization, where electron density can be distributed across the nitro group's oxygen atoms [17] [18]. This delocalization is particularly effective in the meta and para positions relative to electron-rich centers, providing substantial stabilization for anionic species [18].

Implications for Chemical Reactivity

The strong electron-withdrawing character of the nitro group makes the aromatic ring less susceptible to electrophilic aromatic substitution while increasing reactivity toward nucleophilic attack [19]. This electronic deactivation affects both the kinetics and thermodynamics of chemical transformations involving the aromatic system [19].

pH-Independent Partition Behavior

XLogP3

2.7

Wikipedia

Methyl 3-bromo-2-methyl-5-nitrobenzoate

Dates

Last modified: 08-16-2023

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